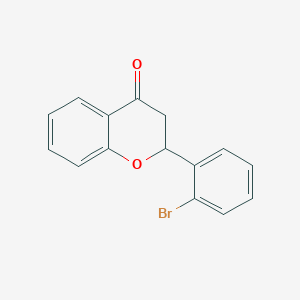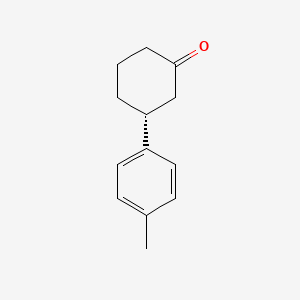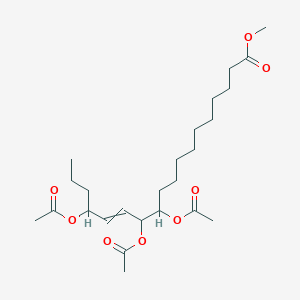![molecular formula C14H14N4O3S B12580828 6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-73-8](/img/structure/B12580828.png)
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine base attached to a 3,5-dimethoxyphenyl group via a methylsulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3,5-dimethoxyphenylmethylsulfanyl intermediate: This step involves the reaction of 3,5-dimethoxybenzyl chloride with sodium thiomethoxide to form the corresponding sulfide.
Coupling with a purine derivative: The intermediate is then coupled with a purine derivative, such as 6-chloropurine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 6 and 2, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying enzyme mechanisms and interactions with nucleic acids.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, its interaction with nucleic acids can disrupt DNA or RNA synthesis, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-dimethoxyphenyl)-9H-purin-2-ol: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
6-(3,5-dimethoxyphenylmethyl)-9H-purin-2-ol: Lacks the sulfanyl linkage, affecting its overall stability and interaction with biological targets.
6-(3,5-dimethoxyphenylmethylsulfanyl)-9H-purin-2-one:
Uniqueness
The presence of the methylsulfanyl linkage and the hydroxyl group at the 2-position of the purine ring makes 6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol unique
Properties
CAS No. |
646510-73-8 |
|---|---|
Molecular Formula |
C14H14N4O3S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C14H14N4O3S/c1-20-9-3-8(4-10(5-9)21-2)6-22-13-11-12(16-7-15-11)17-14(19)18-13/h3-5,7H,6H2,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
JUYURAPBLUFGTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=O)NC3=C2NC=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)



![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)


![[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)

